![molecular formula C13H12F3N3OS B3012267 4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 862652-27-5](/img/structure/B3012267.png)
4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound of interest, "4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol," is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and have been the subject of various synthetic and analytical studies. Although the specific compound is not directly studied in the provided papers, similar compounds with variations in the substituent groups have been synthesized and characterized, providing insights into the chemical behavior and properties of this class of compounds.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions of thiosemicarbazides or hydrazides with various electrophiles. For instance, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Similarly, the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol involved cyclization of potassium dithiocarbazinate with hydrazine hydrate . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and conformation of 1,2,4-triazole derivatives are often determined using single-crystal X-ray diffraction, as seen in the studies of various triazole compounds . These structures are further supported by computational methods such as density functional theory (DFT) and Hartree-Fock (HF) calculations, which provide detailed insights into the geometry, vibrational frequencies, and chemical shift values . The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analyses are also performed to understand the electronic properties of these molecules .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. For example, the interaction of 4-allyl-5-phenyl-1,2,4-triazole-3-thione with iodine led to iodocyclization, forming a mixture of cyclization products . The regiospecific S-benzylation/allylation of triazole thiones and the subsequent thio-aza allyl rearrangement demonstrate the versatility of these compounds in chemical transformations . These reactions highlight the potential for the compound of interest to undergo similar chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are characterized by various spectroscopic techniques, including FT-IR, UV-visible, NMR, and mass spectrometry . These studies provide valuable information on vibrational modes, electronic transitions, and chemical shifts, which are crucial for understanding the behavior of these compounds. Theoretical calculations complement these experimental techniques, offering predictions on thermodynamic properties, molecular electrostatic potential, and reactivity .
Scientific Research Applications
DNA Methylation Inhibition
4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol and its derivatives have been investigated for their potential to inhibit DNA methylation, particularly in cancer research. Studies have shown that these compounds can impact the methylation of cancer DNA, suggesting a potential role in cancer treatment and epigenetic therapies (Hakobyan et al., 2017).
Anti-Proliferative and Urease Inhibitory Activities
Research has explored the anti-proliferative and urease inhibitory activities of triazole derivatives. These compounds, including the this compound, have shown potential in inhibiting urease enzyme and demonstrating anti-proliferative effects, which can be significant in the treatment of various diseases including cancer (Ali et al., 2022).
Corrosion Inhibition
This compound has been studied for its role in inhibiting corrosion, particularly of mild steel in acidic environments. The efficacy of this triazole derivative in forming protective films on metal surfaces to prevent corrosion is of significant interest in material science and engineering (Orhan et al., 2012).
Antitumor Activity
Certain derivatives of this compound have been found to exhibit antitumor activity. These findings are crucial in the development of new anticancer drugs and therapies (Kaldrikyan et al., 2013).
Antimicrobial Activities
Research into the antimicrobial properties of triazole derivatives has shown that these compounds, including this compound, can exhibit significant antimicrobial activities. This opens up possibilities for their use in developing new antimicrobial agents (Karabasanagouda et al., 2007).
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This suggests that the compound may interact with its targets through hydrogen bonding, influencing the activity of the target enzyme.
Result of Action
The potential for the compound to inhibit the activity of the reverse transcriptase enzyme suggests that it may have antiviral properties .
Future Directions
properties
IUPAC Name |
4-prop-2-enyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS/c1-2-6-19-11(17-18-12(19)21)8-20-10-5-3-4-9(7-10)13(14,15)16/h2-5,7H,1,6,8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSVWYRMYFWZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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